molecular formula C51H66ClN5O16S B607149 DM1-Smcc

DM1-Smcc

カタログ番号: B607149
分子量: 1072.6 g/mol
InChIキー: IADUWZMNTKHTIN-MLSWMBHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DM1-SMCCは、抗体薬物複合体(ADC)の開発に使用される化合物です。これは、強力な微小管破壊剤であるDM1(メルタンシン)と、化学リンカーであるスクシンイミジル4-(N-マレイミドメチル)シクロヘキサン-1-カルボキシレート(SMCC)が結合したものです。 この組み合わせにより、細胞毒性薬剤を特定の細胞に標的化して送達することができ、癌治療において貴重なツールとなります .

生化学分析

Biochemical Properties

DM1-SMCC plays a significant role in biochemical reactions. The DM1 component of this compound is a potent microtubule-disrupting agent . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the formation of microtubules . This interaction leads to cell cycle arrest and ultimately cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The DM1 component binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics . This leads to cell cycle arrest in the G2/M phase and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a crucial factor in its effectiveness. The non-reducible thioether linker, SMCC, provides stability to the ADC, preventing premature release of the cytotoxic drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to result in further improvement in tumor regression . The optimal dosage needs to be carefully determined to avoid potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathway of tubulin polymerization. The DM1 component of this compound inhibits this process, disrupting microtubule dynamics and leading to cell cycle arrest .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the circulatory system. Once inside the cell, this compound is internalized and the cytotoxic drug is released .

Subcellular Localization

This compound is localized in the cytoplasm where it interacts with tubulin to exert its effects . The DM1 component of this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

準備方法

合成経路と反応条件

DM1-SMCCの合成は、アミド結合カップリング反応によるDM1とSMCCの結合を伴います。このプロセスは、pH 7.25で100 mMリン酸ナトリウムと150 mM塩化ナトリウムを含む結合バッファーの調製から始まります。 SMCCの活性化N-ヒドロキシスクシンイミジルエステルは、DM1のチオール基と反応して最終生成物を形成します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件を使用します。 化合物の精製は、通常、クロマトグラフィー技術によって行われます .

化学反応の分析

反応の種類

DM1-SMCCは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物はthis compoundコンジュゲートであり、これはADCの開発に使用されます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

生物活性

DM1-Smcc is a potent compound utilized in the development of antibody-drug conjugates (ADCs), particularly for targeting HER2-positive cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

DM1 is a derivative of maytansine, a natural product known for its cytotoxic properties. The SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) linker is used to conjugate DM1 to antibodies, enhancing the specificity and efficacy of the therapeutic agents while minimizing systemic toxicity. This combination allows for targeted delivery of the cytotoxic agent directly to cancer cells expressing the target antigen.

The mechanism by which this compound exerts its biological activity involves several key processes:

  • Microtubule Disruption : DM1 binds to the tips of microtubules, inhibiting their dynamic instability, which is crucial for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells .
  • Release Mechanism : Upon internalization, the ADC undergoes proteolytic cleavage within lysosomes, releasing DM1. The released DM1 then acts intracellularly to disrupt microtubule dynamics .
  • Target Specificity : The use of SMCC as a linker allows for stable attachment to antibodies while facilitating selective targeting of HER2-positive tumor cells. This specificity reduces off-target effects commonly associated with traditional chemotherapies .

Biological Activity and Efficacy

Clinical studies have demonstrated that this compound conjugates show significant efficacy against various cancer types, particularly HER2-positive breast cancer. Key findings include:

  • In vitro Studies : Trastuzumab-DM1 (T-DM1), an ADC utilizing this compound, has been shown to inhibit proliferation in HER2-positive breast cancer cell lines with IC50 values indicating potent activity .
  • Animal Models : In mouse models, T-DM1 exhibited superior antitumor activity compared to unconjugated trastuzumab and other maytansinoid linkers. Tumor regression was observed in models with high HER2 expression .
  • Clinical Trials : In phase I and II trials, T-DM1 demonstrated improved progression-free survival (PFS) and overall survival (OS) rates compared to standard therapies in patients with metastatic breast cancer .

Data Table: Summary of Key Studies

Study TypeFindingsReference
In vitroIC50 values for T-DM1 against HER2-positive cells were significantly lower than controls.
Animal ModelSignificant tumor regression in HER2-overexpressing mice treated with T-DM1.
Clinical TrialPFS was 9.6 months for T-DM1 vs. 6.4 months for lapatinib plus capecitabine.

Case Studies

Case Study 1: Efficacy in Non-Hodgkin Lymphoma

  • An ADC using DM1 linked to an anti-CD22 antibody demonstrated complete tumor regression in xenograft models of non-Hodgkin lymphoma, highlighting the versatility of this compound beyond breast cancer applications .

Case Study 2: Advanced HER2-Positive Breast Cancer

  • In a clinical trial involving patients previously treated with trastuzumab and taxanes, T-DM1 showed a higher overall response rate (43.6%) compared to traditional therapies, indicating its effectiveness in heavily pre-treated populations .

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?

A1: SMCC acts as a critical linker molecule in constructing the this compound antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.

Q2: How does the synthesis process described in the paper contribute to the development of this compound?

A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of this compound, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。